molecular formula C6H12ClN3O3 B12417474 L-Histidine-15N (hydrochloride hydrate)

L-Histidine-15N (hydrochloride hydrate)

Cat. No.: B12417474
M. Wt: 210.62 g/mol
InChI Key: CMXXUDSWGMGYLZ-KFNDHIBDSA-N
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Description

L-Histidine-15N (hydrochloride hydrate): is a stable isotope-labeled compound of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used extensively in scientific research. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Histidine-15N (hydrochloride hydrate) is synthesized by incorporating nitrogen-15 into L-Histidine hydrochloride hydrate. The process involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis of L-Histidine .

Industrial Production Methods: The industrial production of L-Histidine-15N (hydrochloride hydrate) typically involves the fermentation of microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. This is followed by the extraction and purification of the labeled L-Histidine .

Chemical Reactions Analysis

Types of Reactions: L-Histidine-15N (hydrochloride hydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine derivatives with modified imidazole rings .

Scientific Research Applications

L-Histidine-15N (hydrochloride hydrate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Histidine-15N (hydrochloride hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The nitrogen-15 label provides a unique marker that can be detected using various analytical techniques, such as NMR spectroscopy. This helps in understanding the dynamics and interactions of histidine in biological systems .

Comparison with Similar Compounds

Uniqueness: L-Histidine-15N (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies involving nitrogen metabolism and protein dynamics. Its stable isotope labeling allows for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

210.62 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;;

InChI Key

CMXXUDSWGMGYLZ-KFNDHIBDSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

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